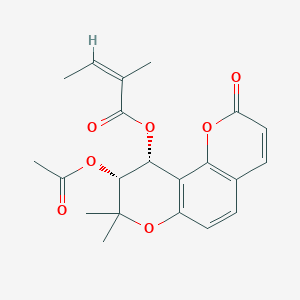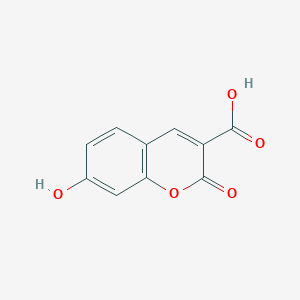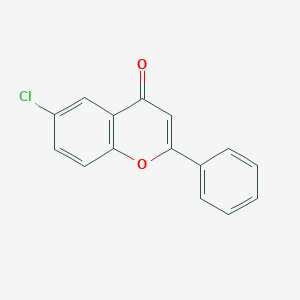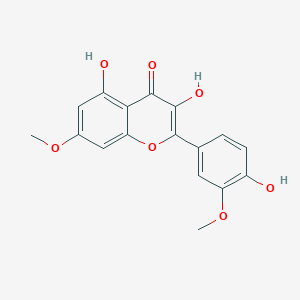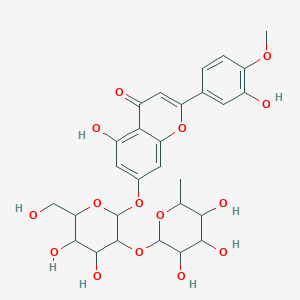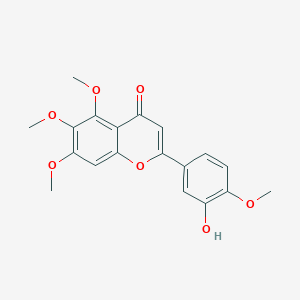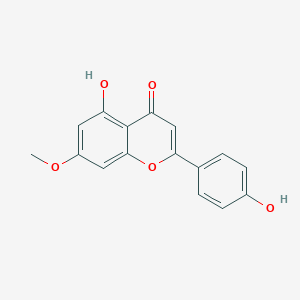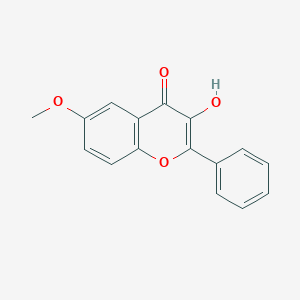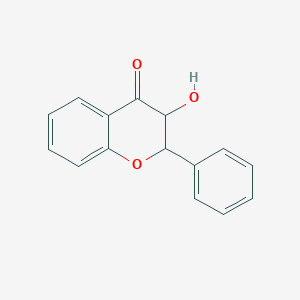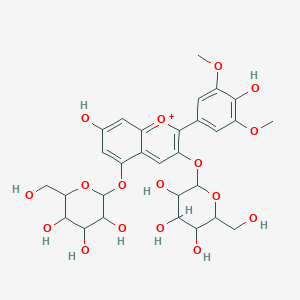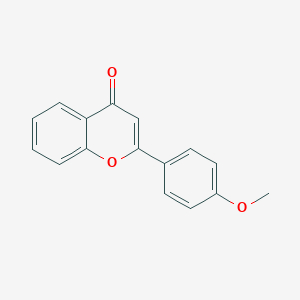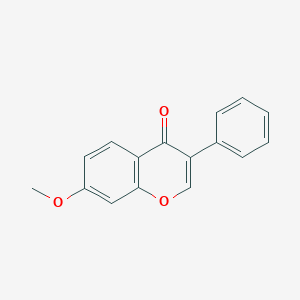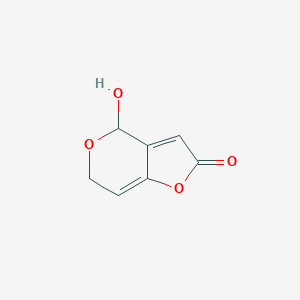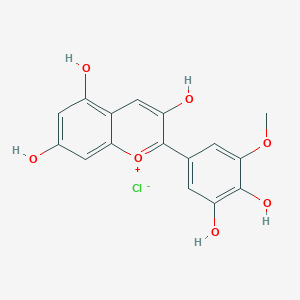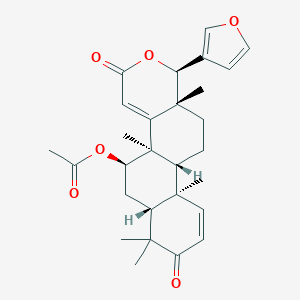
Deoxygedunin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxygedunin is a natural compound that belongs to the class of limonoids. It is extracted from the bark of the Simarouba glauca tree, which is native to tropical regions of South America. Deoxygedunin has gained significant attention from the scientific community due to its various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of deoxygedunin is not fully understood. However, studies have shown that it exerts its biological activities by targeting various signaling pathways. It inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Deoxygedunin also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the JAK/STAT pathway, which is involved in immune response and inflammation.
生化和生理效应
Deoxygedunin has various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. Deoxygedunin has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF.
实验室实验的优点和局限性
Deoxygedunin has several advantages for lab experiments. It is a natural compound that can be easily extracted from the bark of the Simarouba glauca tree. It has low toxicity and is relatively stable, which makes it suitable for in vitro and in vivo experiments. However, deoxygedunin has some limitations for lab experiments. Its low yield from the bark of the Simarouba glauca tree makes it difficult to obtain large quantities for experiments. The synthesis of deoxygedunin using chemical reactions is complex and requires specialized equipment and expertise.
未来方向
Deoxygedunin has shown promising biological activities, and there are several future directions for research. One direction is to investigate the potential of deoxygedunin as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to study the mechanism of action of deoxygedunin in more detail to identify its molecular targets. Additionally, the synthesis of deoxygedunin using alternative methods should be explored to increase its yield and availability for research. Finally, the in vivo efficacy and safety of deoxygedunin should be evaluated in animal models to determine its potential as a therapeutic agent.
Conclusion:
Deoxygedunin is a natural compound with various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It is extracted from the bark of the Simarouba glauca tree and can also be synthesized using chemical reactions. Deoxygedunin exerts its biological activities by targeting various signaling pathways and has several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
合成方法
Deoxygedunin is extracted from the bark of the Simarouba glauca tree. The extraction process involves the use of solvents such as methanol, ethanol, and ethyl acetate. The extracted compound is then purified using various chromatographic techniques, including column chromatography, preparative HPLC, and flash chromatography. The yield of deoxygedunin from the bark of the Simarouba glauca tree is relatively low, which has led to the development of alternative synthesis methods. One such method involves the use of a synthetic precursor, which is converted to deoxygedunin using chemical reactions such as cyclization and oxidation.
科学研究应用
Deoxygedunin has been extensively studied for its various biological activities. It has shown promising anti-cancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. Deoxygedunin inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Deoxygedunin has also been shown to have anti-viral activity against the Zika virus and dengue virus.
属性
CAS 编号 |
21963-95-1 |
|---|---|
产品名称 |
Deoxygedunin |
分子式 |
C28H34O6 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |
InChI |
InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |
InChI 键 |
VOUDTVRGPAGHGA-SQIPALKSSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
规范 SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
其他 CAS 编号 |
21963-95-1 |
同义词 |
deoxygedunin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



